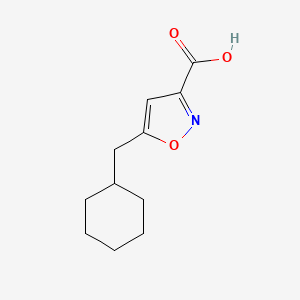
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-3-methylbenzene, which is then subjected to a Friedel-Crafts acylation reaction to introduce the butanoic acid moiety.
Reaction Conditions: The Friedel-Crafts acylation is carried out using an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-methylphenylboronic acid
- 4-Fluoro-3-methylphenyl isocyanate
- 4-Fluoro-3-methoxyphenylboronic acid
Uniqueness
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid is unique due to the presence of both a fluorine atom and a butanoic acid moiety, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15FO2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
3-(4-fluoro-3-methylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-8-6-9(4-5-10(8)13)12(2,3)7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15) |
Clé InChI |
VWTDRXNPRZZQDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(C)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)

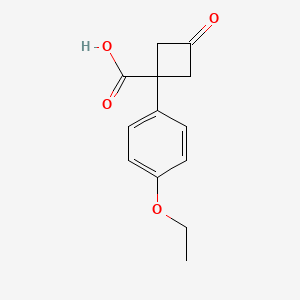
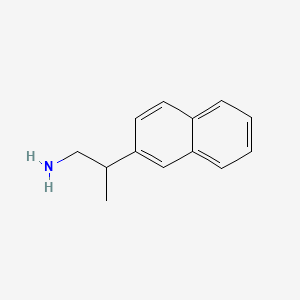
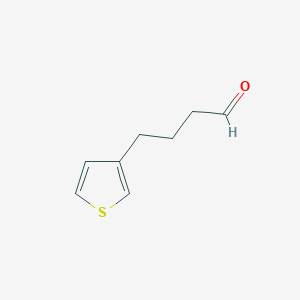
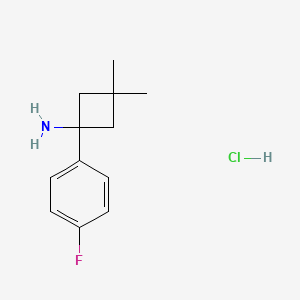
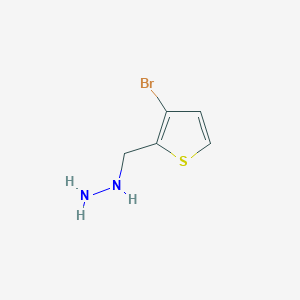
aminehydrochloride](/img/structure/B13596789.png)
